4-Ethyl-2,6-dimethyl-4-heptanol
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Overview
Description
4-Ethyl-2,6-dimethyl-4-heptanol is an organic compound with the molecular formula C11H24O It is a branched-chain alcohol that belongs to the heptanol family
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethyl-2,6-dimethyl-4-heptanol can be synthesized through several synthetic routes. One common method involves the reduction of 4-ethyl-2,6-dimethyl-4-heptanone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in anhydrous ether or tetrahydrofuran (THF) as the solvent, under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound can be produced through catalytic hydrogenation of the corresponding ketone. This process involves passing hydrogen gas over a catalyst, such as palladium on carbon (Pd/C), at elevated temperatures and pressures. The reaction is carried out in a reactor vessel, and the product is purified through distillation.
Chemical Reactions Analysis
Types of Reactions: 4-Ethyl-2,6-dimethyl-4-heptanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Reduction: Further reduction of the compound can be achieved using stronger reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: 4-Ethyl-2,6-dimethyl-4-heptanone or 4-ethyl-2,6-dimethyl-4-heptanoic acid.
Reduction: Further reduced alcohols or alkanes.
Substitution: Bromoalkanes or chloroalkanes.
Scientific Research Applications
4-Ethyl-2,6-dimethyl-4-heptanol has several scientific research applications across various fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and intermediates in organic synthesis.
Biology: The compound can be used in the study of lipid metabolism and as a potential biomarker for certain biological processes.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which 4-Ethyl-2,6-dimethyl-4-heptanol exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-Hexanol
3-Isobutyl-5-methyl-3-hexanol
Other branched-chain alcohols
Properties
CAS No. |
54460-99-0 |
---|---|
Molecular Formula |
C11H24O |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
4-ethyl-2,6-dimethylheptan-4-ol |
InChI |
InChI=1S/C11H24O/c1-6-11(12,7-9(2)3)8-10(4)5/h9-10,12H,6-8H2,1-5H3 |
InChI Key |
FHFITCYHABMGHH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)C)(CC(C)C)O |
Origin of Product |
United States |
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